(R)-(+)-1-(1-Naphthyl)ethylamine

Catalog No.
S575843
CAS No.
3886-70-2
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-(1-Naphthyl)ethylamine

CAS Number

3886-70-2

Product Name

(R)-(+)-1-(1-Naphthyl)ethylamine

IUPAC Name

(1R)-1-naphthalen-1-ylethanamine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1

InChI Key

RTCUCQWIICFPOD-SECBINFHSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Synonyms

(R)-(+)-1-(1-Naphthyl)ethylamine; (αR)-α-Methyl-1-naphthalenemethanamine; Cinacalcet Impurity A, (R)-α-Methyl-1-naphthalenemethanamine; (+)-1-(1-Naphthyl)ethylamine; (+)-1-(α-Naphthyl)ethylamine; (+)-[(R)-1-(Naphthalen-1-yl)ethyl]amine; (+)-α-(1-Naphthyl)

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N

Medicinal Chemistry:

Studies have explored the potential of (R)-(+)-1-(1-Naphthyl)ethylamine as a ligand for transition metals. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and potential applications. Research suggests that (R)-(+)-1-(1-Naphthyl)ethylamine forms stable complexes with certain transition metals, like iron (Fe) and copper (Cu) []. These complexes may exhibit interesting catalytic or biological activities, warranting further investigation.

Material Science:

Limited research suggests potential applications of (R)-(+)-1-(1-Naphthyl)ethylamine in the development of functional materials. Functional materials possess specific properties tailored for specific applications, like electronic devices or sensors. Studies indicate that (R)-(+)-1-(1-Naphthyl)ethylamine can be incorporated into certain polymers, potentially influencing their electrical conductivity, thermal stability, or self-assembly properties []. However, further research is needed to fully understand and optimize its potential in materials science.

(R)-(+)-1-(1-Naphthyl)ethylamine is a synthetic, chiral molecule. The (R) designation indicates its absolute configuration at the stereocenter (chiral carbon). Its origin is likely commercial production for research purposes [, ]. This compound holds significance in stereoselective synthesis, particularly in resolving racemic mixtures of acids [, ].


Molecular Structure Analysis

The key feature of (R)-(+)-1-(1-Nachthyl)ethylamine is its structure (C12H13N). It consists of a naphthalene ring (fused aromatic ring system) substituted with an ethyl chain containing a primary amine (NH2) group at the alpha (α) position [, ]. This structure provides a bulky aromatic group and a basic amine functionality, crucial for its interactions in resolution processes [].


Chemical Reactions Analysis

A primary application of (R)-(+)-1-(1-Naphthyl)ethylamine is in the resolution of racemic acids. This process involves converting a mixture of enantiomers (mirror-image molecules) of an acid into its pure enantiomers. The amine reacts with the acid to form diastereomeric salts (salts with different physical properties due to chirality). These diastereomers can then be separated by techniques like fractional crystallization, allowing for the isolation of the desired enantiomer of the acid after breaking the salt [, ].

(R)-(+)-1-(1-Naphthyl)ethylamine (aq) + Racemic acid (aq) → Diastereomeric salt (s) + Counterion (aq) []

Limited information exists on the decomposition pathways of (R)-(+)-1-(1-Naphthyl)ethylamine. As with most organic amines, prolonged exposure to heat or strong acids/bases can lead to degradation.


Physical And Chemical Properties Analysis

  • Melting Point: No data publicly available on melting point for (R)-(+)-1-(1-Naphthyl)ethylamine.
  • Boiling Point: 156 °C/15 mmHg (literature value) [].
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol [].
  • Stability: Likely stable under dry conditions at room temperature.

The mechanism of action of (R)-(+)-1-(1-Naphthyl)ethylamine revolves around its ability to differentiate between enantiomers of an acid during salt formation. The bulky naphthyl group and the basic amine functionality interact differently with each enantiomer of the acid due to their mirror-image nature. This difference in interaction leads to the formation of diastereomeric salts with distinct physical properties, enabling their separation [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2.8

Appearance

Colorless to Light Yellow Liquid

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (66.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (63.91%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (62.41%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

42882-31-5
3309-13-5
10420-89-0
3886-70-2

General Manufacturing Information

1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15

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